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molecular formula C5H10ClNO4S B2953786 Tert-butyl chlorosulfonylcarbamate CAS No. 147000-89-3

Tert-butyl chlorosulfonylcarbamate

Cat. No. B2953786
M. Wt: 215.65
InChI Key: KTOCCOVRPVBVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313312B1

Procedure details

To a solution of chlorosulphonyl isocyanate (2.4 g, 17.0 mmol) in dry dichloromethane (10 ml) stirred under nitrogen at 0° C., was added tert-butanol (2.2 g, 34.0 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 16 h before the solvent was removed in vacuo to give a fluffy white solid.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9]>ClCCl>[C:8]([O:12][C:6]([NH:5][S:2]([Cl:1])(=[O:4])=[O:3])=[O:7])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a fluffy white solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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